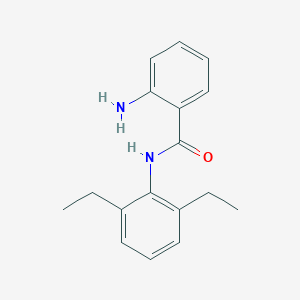

2-amino-N-(2,6-diethylphenyl)benzamide

Description

2-Amino-N-(2,6-diethylphenyl)benzamide (CAS: 4424-17-3) is a benzamide derivative characterized by a 2-amino-substituted benzoyl group attached to a 2,6-diethylphenylamine moiety. Its molecular formula is C₁₇H₂₀N₂O, with an InChIKey of CNGOMKYAOLNFAV-UHFFFAOYSA-N . The diethyl substituents on the phenyl ring introduce steric bulk and hydrophobic properties, distinguishing it from simpler analogs like 2-aminobenzamide or chlorinated derivatives. This compound is primarily utilized in chemical synthesis and pharmacological research, though specific biological activities require further exploration .

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35g/mol |

IUPAC Name |

2-amino-N-(2,6-diethylphenyl)benzamide |

InChI |

InChI=1S/C17H20N2O/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18/h5-11H,3-4,18H2,1-2H3,(H,19,20) |

InChI Key |

CNGOMKYAOLNFAV-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Impact on Yield :

- Electron-donating groups (e.g., methyl in 32212-38-7 ) often result in higher yields (97%) compared to sterically hindered analogs .

- Chlorinated derivatives (e.g., 34489-94-6 ) require careful optimization, with yields reaching 95% under Method A .

Spectral Characteristics :

- ¹H-NMR Shifts : Aromatic protons in diethyl-substituted analogs (e.g., 4424-17-3 ) resonate upfield (δ 7.10–6.50) compared to chlorinated derivatives (δ 7.60–7.10) due to reduced electron withdrawal .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 241 for 32212-38-7 ) align with calculated masses, confirming structural integrity .

Steric and Electronic Effects: Diethyl groups in 4424-17-3 enhance hydrophobicity and may hinder intermolecular interactions, unlike the polar chloro substituents in 34489-94-6 .

Comparative Physicochemical Properties

Table 2: Physicochemical Data of Selected Analogs

Key Findings:

- Lipophilicity : Diethyl-substituted 4424-17-3 exhibits higher LogP (3.8) than chlorinated or methylated analogs, suggesting greater membrane permeability .

- Solubility : Polar substituents (e.g., methoxy in 3,4-dimethoxyphenethyl analog) improve aqueous solubility, whereas diethyl and chloro groups reduce it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.